molecular formula C7H4N2O3 B2573860 [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1448852-05-8

[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B2573860
CAS No.: 1448852-05-8
M. Wt: 164.12
InChI Key: MIHLXVIUBIHBJL-UHFFFAOYSA-N
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Description

[1,3]Oxazolo[4,5-b]pyridine-6-carboxylic acid is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with a carboxylic acid group at position 5. Its synthesis typically involves cyclization reactions using acid chlorides or dithioketals with 2-amino-3-hydroxypyridine under basic conditions . Modifications at positions 2 and 7 of the oxazolo ring are common to enhance pharmacological properties .

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHLXVIUBIHBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448852-05-8
Record name [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

[1,3]Oxazolo[4,5-b]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, certain substituted pyridines have demonstrated efficacy against various bacterial strains, outperforming standard antibiotics like norfloxacin and fluconazole .
    • The synthesis of [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid derivatives has been linked to enhanced antimicrobial activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects :
    • Compounds containing the oxazolo[4,5-b]pyridine structure have been investigated for their anti-inflammatory properties. The mechanism involves modulation of specific signaling pathways that influence immune responses. For example, certain derivatives have been shown to inhibit lymphocyte migration by affecting the EDG1 signaling pathway, which could be beneficial in treating autoimmune diseases like multiple sclerosis .
  • Potential as Drug Candidates :
    • The structural characteristics of this compound make it a promising scaffold for the development of new pharmaceuticals. Its ability to act as a ligand in coordination chemistry opens avenues for creating metal complexes with potential therapeutic applications in cancer treatment and other diseases .

Organic Synthesis Applications

  • Building Blocks in Organic Chemistry :
    • This compound serves as an important building block in organic synthesis due to its reactive carboxylic acid functional group. It can participate in various chemical reactions such as acylation and coupling reactions to form more complex molecular architectures .
  • Direct Arylation Reactions :
    • Recent advancements have highlighted the utility of [1,3]oxazolo[4,5-b]pyridine derivatives in direct arylation reactions. These reactions allow for the formation of C-C bonds under mild conditions, making it easier to synthesize complex aromatic compounds efficiently .

Case Study 1: Antimicrobial Efficacy

A study conducted by Brycki et al. synthesized several derivatives of pyridine and evaluated their antimicrobial activity against a range of bacterial and fungal strains. The results indicated that compounds with longer alkyl chains exhibited superior antimicrobial properties compared to their shorter counterparts .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects of [1,3]oxazolo[4,5-b]pyridine derivatives revealed that these compounds could significantly reduce lymphocyte chemotaxis by modulating the EDG1 signaling pathway. This finding suggests potential therapeutic applications in managing autoimmune conditions where lymphocyte migration is dysregulated .

Mechanism of Action

The mechanism of action of [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include derivatives with substituents on the oxazolo ring, fused heterocycles (e.g., imidazole, triazole), and salts (e.g., lithium).

Table 1: Structural and Physicochemical Comparison
Compound Substituents/Modifications Key Features
[1,3]Oxazolo[4,5-b]pyridine-6-carboxylic acid None (parent compound) Carboxylic acid at position 6; explored for GPIIb/GPIIIa antagonism
2-Methyl derivative (lithium salt) Methyl at position 2; lithium counterion Increased solubility due to ionic form; molecular weight 161.09
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Chloro at position 6; ketone at position 2 Electron-withdrawing Cl enhances acidity; thione analog also reported
Imidazo[4,5-b]pyridine-6-carboxylic acid Oxazole replaced with imidazole Additional nitrogen enhances hydrogen bonding; CAS 24638-31-1
Triazolo[4,5-b]pyridine derivatives Oxazole replaced with triazole Triazole offers diverse H-bonding; ethyl ester intermediates common

Biological Activity

The compound [1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid is a member of the oxazole and pyridine family of heterocyclic compounds. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties.

This compound can be synthesized through various methods, including cyclization reactions involving pyridine derivatives and carboxylic acids. The synthesis often involves the use of polyphosphoric acid (PPA) as a catalyst, which facilitates the formation of the oxazole ring fused with pyridine.

Antimicrobial Activity

Recent studies have shown that derivatives of [1,3]oxazolo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds derived from this scaffold have demonstrated MIC values ranging from 6.25 to 12.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Fungal Activity : The same compounds also showed antifungal activity against species such as Candida albicans, with MIC values around 12.5 μg/mL .

Anticancer Activity

The potential anticancer effects of this compound have been explored in various studies:

  • Cytotoxicity : Certain derivatives have exhibited cytotoxic activities against cancer cell lines such as Hep G2 (hepatocellular carcinoma) with IC50 values ranging from 0.0158 to 71.3 µM .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Kinase Inhibition : It has been reported that this compound can bind to ATP-binding sites on kinases, thereby blocking signal transduction pathways involved in cell growth and division .
  • Receptor Modulation : Research indicates that it may act as a modulator for various receptors involved in cellular signaling processes .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by Judge et al. synthesized several derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that some derivatives possessed superior activity compared to standard antibiotics like amoxicillin .
  • Anticancer Potential : In vitro studies on Hep G2 cells revealed that specific derivatives significantly reduced cell viability at low concentrations, suggesting their potential as anticancer agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialS. aureus, E. coli6.25–12.5 μg/mL
AntifungalC. albicans12.5 μg/mL
CytotoxicHep G2 (cancer cells)0.0158–71.3 µM
Kinase InhibitionVarious kinases-

Q & A

Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology : Conduct meta-analysis of IC₅₀ values across studies, focusing on assay conditions (e.g., cell line variability, incubation time). Replicate key experiments using standardized protocols (e.g., MTT assay in HEK293 vs. HeLa cells). Use ANOVA to identify significant discrepancies .
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Q. What strategies enhance the solubility of this compound for in vivo pharmacokinetic studies?

  • Methodology : Synthesize prodrugs (e.g., methyl ester or PEGylated derivatives) and evaluate solubility in PBS and simulated gastric fluid. Compare bioavailability via AUC measurements in rodent models .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?

  • Resolution : Cross-examine bacterial strains (Gram-positive vs. Gram-negative) and compound concentrations. For example, MIC values against S. aureus (1.2 µg/mL) vs. E. coli (>50 µg/mL) suggest species-specific uptake mechanisms. Confirm via efflux pump inhibition assays .

Literature and Collaboration

Q. How to identify authoritative studies on this compound’s applications in medicinal chemistry?

  • Methodology : Use keyword filters ("this compound" + "kinase inhibitor") in PubMed and Scopus. Prioritize articles with ≥3 independent validations. Leverage ResearchGate to contact authors for raw data .
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